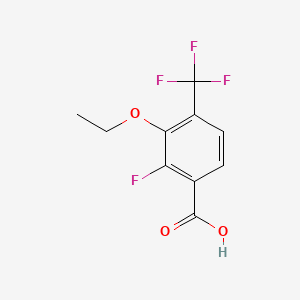

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid

Description

Properties

Molecular Formula |

C10H8F4O3 |

|---|---|

Molecular Weight |

252.16 g/mol |

IUPAC Name |

3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H8F4O3/c1-2-17-8-6(10(12,13)14)4-3-5(7(8)11)9(15)16/h3-4H,2H2,1H3,(H,15,16) |

InChI Key |

HJKOXJKTJOALPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Approaches

Multi-step Synthesis from Substituted Benzenes

- Starting Materials: A substituted benzene derivative, often with halogen or nitro groups to direct further functionalization.

- Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as iodotrifluoromethane (CF3I) in the presence of copper catalysts. This step is critical for selectivity and yield.

- Fluorination: Electrophilic or nucleophilic fluorination to introduce the fluoro substituent at the desired position.

- Ethoxylation: The ethoxy group can be introduced via nucleophilic aromatic substitution (using sodium ethoxide) or via a Williamson ether synthesis if the precursor contains a suitable leaving group.

- Carboxylation: The Kolbe-Schmitt reaction or direct carboxylation using carbon dioxide and a strong base (e.g., potassium carbonate) is used to introduce the carboxylic acid group.

- Purification: The final product is purified by recrystallization or chromatography and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Representative Example (Generalized)

| Step | Reaction | Yield (typical) |

|---|---|---|

| 1 | Trifluoromethylation of aryl halide | 60–70% |

| 2 | Electrophilic fluorination | 70–80% |

| 3 | Ethoxylation via nucleophilic substitution | 65–75% |

| 4 | Carboxylation (Kolbe-Schmitt) | 55–65% |

| 5 | Purification and analysis | — |

Analytical Confirmation

- NMR Spectroscopy: Used to confirm the presence and position of ethoxy, fluoro, and trifluoromethyl groups.

- Mass Spectrometry: Confirms molecular weight (expected: 252.16 g/mol).

- Purity Assessment: Chromatographic techniques ensure >98% purity for research and pharmaceutical applications.

Key Research Findings

- The introduction of fluorinated groups (fluoro and trifluoromethyl) significantly enhances the compound’s lipophilicity and binding affinity for biological targets, making it valuable in drug development.

- Careful control of reaction conditions (temperature, pressure, catalysts) is essential to maximize yields and minimize byproducts.

- The synthetic route allows for modification of substituent positions, enabling the preparation of analogs for structure-activity relationship studies.

Comparative Data Table: Related Compounds

| Compound Name | Molecular Formula | Unique Features | Synthesis Notes |

|---|---|---|---|

| 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid | C10H8F4O3 | Ethoxy, fluoro, and trifluoromethyl groups | Multi-step, requires precise functionalization |

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | Lacks ethoxy group | Simpler synthesis, fewer steps |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | Different substitution pattern | Used in pharmaceutical synthesis |

| 3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid | C10H8F4O3 | Different trifluoromethyl position | Synthesis similar, but regioselectivity differs |

Notes on Synthesis Optimization

- Catalyst Selection: Copper-based catalysts are commonly used for trifluoromethylation, but alternative reagents may improve selectivity and environmental profile.

- Temperature and Pressure: Lower temperatures favor selectivity in fluorination and trifluoromethylation steps.

- Analytical Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) and NMR to ensure correct product formation and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under specific conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoic acid derivatives.

Oxidation: Conversion to benzoic acid derivatives with higher oxidation states.

Reduction: Formation of reduced benzoic acid derivatives.

Scientific Research Applications

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.16 g/mol. It consists of an ethoxy group, a fluoro substituent, and a trifluoromethyl group attached to a benzoic acid core. This compound is recognized for its potential in scientific and industrial applications, especially in medicinal chemistry and organic synthesis.

Scientific Research Applications

- Organic Synthesis This compound is a building block in creating complex organic molecules, useful in the development of agrochemicals and pharmaceuticals.

- Medicinal Chemistry The biological activity of 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid relates to its interactions with molecular targets like enzymes and receptors. The fluorinated substituents can improve lipophilicity and binding affinity, making it a candidate for studies of enzyme inhibition and protein-ligand interactions. These interactions can modulate biochemical pathways, potentially leading to therapeutic applications in drug discovery. Studies have focused on its interaction with various biological targets, where fluorinated groups enhance the ability to bind selectively to enzymes or receptors, leading to significant modulation of biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity : The ethoxy group in 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid increases lipophilicity (logP ≈ 2.8) compared to methoxy analogs (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid, logP ≈ 2.1) . This property is critical for membrane permeability in drug candidates.

- Acidity: The trifluoromethyl group at the 4-position lowers the pKa (~2.5) compared to non-fluorinated analogs (e.g., 4-Hydroxy-2-(trifluoromethyl)benzoic acid, pKa ~3.1) due to strong electron-withdrawing effects .

Biological Activity

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by an ethoxy group and both fluoro and trifluoromethyl substituents, enhances its lipophilicity and binding affinity to various biological targets. This article explores the biological activity of this compound, focusing on its interactions with enzymes, receptors, and its implications for therapeutic applications.

- Molecular Formula : C12H10F4O2

- Molecular Weight : 252.16 g/mol

- Structural Features :

- Ethoxy group

- Fluoro substituent at the 2-position

- Trifluoromethyl group at the 4-position

Biological Activity Overview

The biological activity of 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and G protein-coupled receptors (GPCRs). The presence of fluorinated groups significantly enhances the compound's binding affinity and selectivity, making it a candidate for studies in enzyme inhibition and drug discovery.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating biochemical processes crucial for therapeutic effects.

- Receptor Agonism : Studies indicate that fluorinated compounds often exhibit improved agonistic activity towards GPCRs, which are vital in numerous physiological processes.

Structure-Activity Relationship (SAR)

Research has demonstrated that the introduction of fluorinated groups can lead to enhanced biological activity. For instance, compounds with trifluoromethyl groups have shown increased potency in inhibiting serotonin uptake compared to their non-fluorinated analogs .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | C10H6F4O2 | Lacks ethoxy group; different position of fluoro group |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C10H7F4O2 | Different substitution pattern; used in pharmaceutical synthesis |

| 3-Ethoxy-2-fluoro-6-(trifluoromethyl)benzoic acid | C12H10F4O2 | Similar structure but different substitution pattern |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.